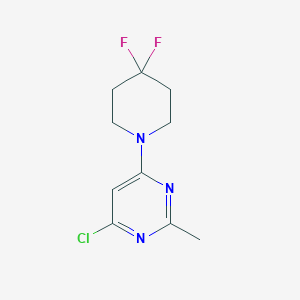
4-氯-6-(4,4-二氟哌啶-1-基)-2-甲基嘧啶
描述
4-Chloro-6-(4,4-difluoropiperidin-1-yl)-2-methylpyrimidine is a chemical compound characterized by its unique structure, which includes a pyrimidine ring substituted with chlorine, a methyl group, and a difluoropiperidine moiety
科学研究应用
Chemistry: The compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It has been investigated for its biological activity, including potential antiproliferative and antiviral properties.
Medicine: The compound may serve as a precursor or intermediate in the synthesis of therapeutic agents.
Industry: Its unique chemical properties make it suitable for use in material science and as a reagent in chemical manufacturing processes.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-(4,4-difluoropiperidin-1-yl)-2-methylpyrimidine typically involves the reaction of 4,6-dichloropyrimidine with 4,4-difluoropiperidine hydrochloride in the presence of a base such as DIPEA (N,N-Diisopropylethylamine) and water. The reaction mixture is heated to 115°C and stirred for 16 hours. After cooling to room temperature, the precipitate is collected by filtration, washed with water, and dried.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve scaling up the laboratory procedure, optimizing reaction conditions, and ensuring the purity and yield of the final product. Continuous flow reactors and automated systems can be employed to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions: 4-Chloro-6-(4,4-difluoropiperidin-1-yl)-2-methylpyrimidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: The oxidation of the compound may yield chlorinated or fluorinated derivatives.
Reduction: Reduction reactions can produce amines or other reduced forms of the compound.
Substitution: Substitution reactions can lead to the formation of derivatives with different functional groups.
作用机制
The mechanism by which 4-Chloro-6-(4,4-difluoropiperidin-1-yl)-2-methylpyrimidine exerts its effects depends on its specific application. For example, in biological systems, it may interact with specific molecular targets, such as enzymes or receptors, leading to biological responses. The exact pathways and targets involved would need to be determined through detailed biochemical studies.
相似化合物的比较
4-Chloro-6-(piperidin-1-yl)pyrimidine
4-Chloro-6-(4-fluoropiperidin-1-yl)pyrimidine
4-Chloro-6-(4,4-difluoropiperidin-1-yl)pyrimidine
属性
IUPAC Name |
4-chloro-6-(4,4-difluoropiperidin-1-yl)-2-methylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClF2N3/c1-7-14-8(11)6-9(15-7)16-4-2-10(12,13)3-5-16/h6H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDMIGCSQAUXGMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)N2CCC(CC2)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClF2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


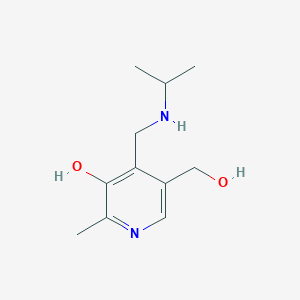



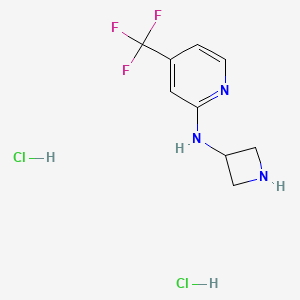
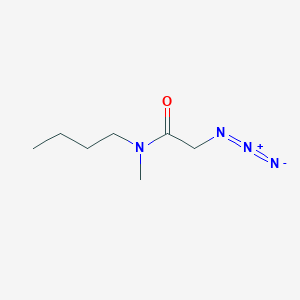
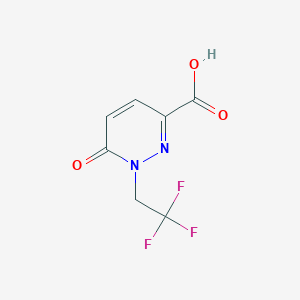
![(1-(Benzo[d]oxazol-2-yl)cyclopropyl)methanamine](/img/structure/B1490032.png)

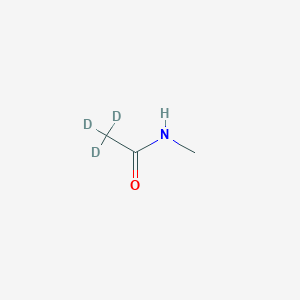
![3-Chloro-5-[N-(methoxycarbonyl)sulfamoyl]-1-methyl-1H-pyrazole-4-carboxylic acid methyl ester](/img/structure/B1490036.png)
![[1-(Oxolane-2-carbonyl)piperidin-4-yl]methanamine](/img/structure/B1490039.png)
![[1-(Oxolane-2-carbonyl)piperidin-3-yl]methanamine](/img/structure/B1490041.png)

